Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a benzothiazole-derived compound featuring a pyrrolidine ring substituted with a 5-fluoropyrimidin-2-yloxy group.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-10-7-18-16(19-8-10)23-11-5-6-21(9-11)15(22)14-20-12-3-1-2-4-13(12)24-14/h1-4,7-8,11H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGRYCAOAWVFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring . Finally, the fluoropyrimidine group is introduced via an etherification reaction, where the hydroxyl group of the pyrrolidine derivative reacts with a fluoropyrimidine halide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | Moderate activity noted | Biofilm inhibition |
In studies, this compound has shown bactericidal effects against Gram-positive bacteria, outperforming standard antibiotics like levofloxacin in certain assays .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A series of studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, cell-based assays on various cancer cell lines (e.g., breast cancer, melanoma, ovarian cancer) have shown promising results:
| Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast cancer) | 12.5 | Induction of apoptosis |
| SK-MEL-28 (melanoma) | 15.0 | Cell cycle arrest |
| SKOV-3 (ovarian cancer) | 10.0 | Inhibition of DNA synthesis |
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .
Enzyme Inhibition
Another notable application is in enzyme inhibition, particularly targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Dual inhibition of these enzymes has been linked to antinociceptive effects in pain models. The compound's structure allows it to interact effectively with these targets, making it a candidate for pain management therapies:
| Enzyme Target | Inhibition Type | Potential Application |
|---|---|---|
| Soluble Epoxide Hydrolase (sEH) | Selective inhibition | Pain relief |
| Fatty Acid Amide Hydrolase (FAAH) | Selective inhibition | Pain relief |
Studies have shown that compounds similar to this compound can effectively inhibit both enzymes simultaneously without significant side effects .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . Additionally, the compound may interact with cell surface receptors, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Key Structural Variations
- Pyrrolidine substituents : The 5-fluoropyrimidin-2-yloxy group distinguishes the target compound from analogs with alkyl- or amine-linked substituents (e.g., pyrrolidinylpentyloxy in 3s or piperazinylpropoxy in 4f ).
- Linker length and flexibility : Analogs vary in spacer length (e.g., pentyl in 3s , propyl in 4e–4h , butyl in 3j–3n ), influencing enzyme binding and selectivity.
- Heterocyclic modifications: Substitutions like fluoropyrimidine may enhance metabolic stability or target affinity compared to non-fluorinated groups.
Key Observations
H3R Affinity : Compound 3s exhibits the highest H3R affinity (Ki = 0.036 μM), attributed to its dual pyrrolidine groups and pentyloxy linker, which may optimize receptor binding . The target compound’s fluoropyrimidine substituent could further enhance H3R selectivity due to fluorination’s electronic effects.
Enzyme Inhibition :
Biological Activity
Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.4 g/mol. The compound features a benzothiazole ring, a pyrrolidine moiety, and a fluoropyrimidine substituent, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃FN₄O₂S |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 2034296-00-7 |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds related to benzo[d]thiazole derivatives. For instance, derivatives have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro evaluations indicated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL for some pyrrole benzamide derivatives, which serve as lead compounds for developing new antibacterial agents .
Case Study: Antibacterial Evaluation
A comparative study evaluated the antibacterial efficacy of several benzo[d]thiazole derivatives against standard reference drugs:
| Compound | MIC (μg/mL) | Reference Drug | MIC (μg/mL) |
|---|---|---|---|
| Benzo[d]thiazol derivative A | 3.12 | Ciprofloxacin | 2 |
| Benzo[d]thiazol derivative B | 6.25 | Isoniazid | 0.25 |
| Benzo[d]thiazol derivative C | 12.5 | Triclosan | 10 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research into similar benzothiazole derivatives has indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The proposed mechanism involves interaction with specific molecular targets such as kinases or transcription factors, inhibiting pathways essential for cancer cell survival. For example, compounds with similar scaffolds have been shown to inhibit DYRK2 (dual-specificity tyrosine phosphorylation-regulated kinase 2), which plays a role in tumor progression .
Anti-inflammatory Activity
Anti-inflammatory properties have also been attributed to benzo[d]thiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), providing therapeutic avenues for treating inflammatory diseases.
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The fluoropyrimidine moiety shows hydrogen bonding with Lys721, while benzo[d]thiazole engages in hydrophobic contacts .
- MD Simulations : GROMACS-based simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) <2 Å over 50 ns indicates stable binding .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with IC₅₀ values from kinase inhibition assays .
How are in vitro assays designed to evaluate the compound’s cytotoxicity and selectivity?
Basic Research Question
- Cell Lines : Use cancer (e.g., MCF-7, A549) and non-cancerous (e.g., HEK293) lines to assess selectivity .
- Dose-Response Curves : Treat cells with 0.1–100 μM compound for 48–72 hours; measure viability via MTT assays.
- Mechanistic Studies : Western blotting for apoptosis markers (caspase-3 cleavage) and cell cycle arrest (cyclin D1 downregulation) .
How to address contradictions in spectroscopic data for regioisomeric products?
Advanced Research Question
- 2D NMR (HSQC/HMBC) : Differentiate regioisomers by correlating ¹H-¹³C long-range couplings. For example, HMBC correlations between pyrrolidine protons and fluoropyrimidine carbons confirm substitution patterns .
- Isotopic Labeling : Synthesize ¹⁵N-labeled intermediates to track nitrogen environments in ambiguous MS/MS fragments .
- Crystallographic Validation : Compare experimental X-ray structures with DFT-optimized regioisomer geometries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
